
3,5-Dichloro-4-(2-methoxyethoxy)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonamide is an organic compound with a complex structure, characterized by the presence of two chlorine atoms, a methoxyethoxy group, and a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 4-(2-methoxyethoxy)benzene, followed by sulfonation and subsequent conversion to the sulfonamide derivative. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or sulfuryl chloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of 3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonamide may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
化学反応の分析
Types of Reactions
3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt normal cellular processes, leading to various biological effects.
類似化合物との比較
Similar Compounds
3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride: This compound is structurally similar but contains a sulfonyl chloride group instead of a sulfonamide group.
3,5-dichloro-4-(2-methoxyethoxy)benzoic acid: Another related compound with a carboxylic acid group.
3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonic acid: This compound has a sulfonic acid group instead of a sulfonamide group.
Uniqueness
3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H11Cl2NO4S |
|---|---|
分子量 |
300.16 g/mol |
IUPAC名 |
3,5-dichloro-4-(2-methoxyethoxy)benzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO4S/c1-15-2-3-16-9-7(10)4-6(5-8(9)11)17(12,13)14/h4-5H,2-3H2,1H3,(H2,12,13,14) |
InChIキー |
DXZIIWAZUJNUQF-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(C=C(C=C1Cl)S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



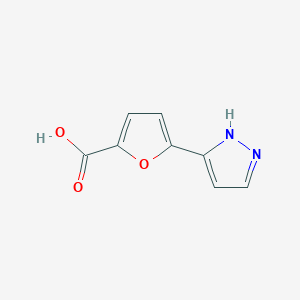
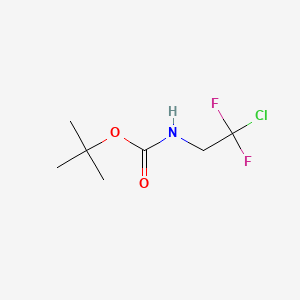
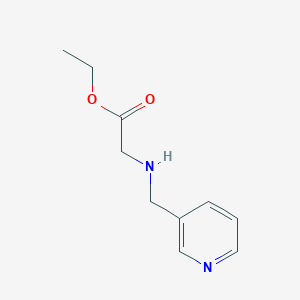
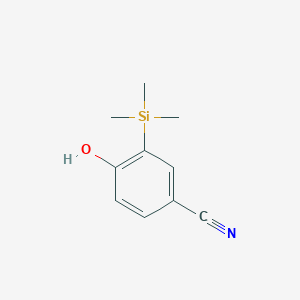
![(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid](/img/structure/B13515554.png)
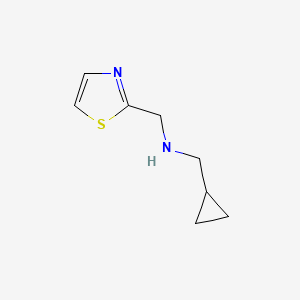


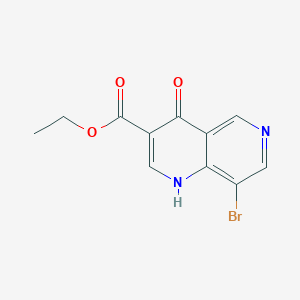
![Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate](/img/structure/B13515606.png)

![rac-(1R,5R)-5-{[(benzyloxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid](/img/structure/B13515625.png)

